molecular formula C14H26N2O B7504995 2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone

2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone

Cat. No. B7504995
M. Wt: 238.37 g/mol
InChI Key: PTKHHSQCSMIBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone is a chemical compound that is commonly known as U-47700. It is a synthetic opioid that was first synthesized in the 1970s. U-47700 has been used in scientific research to study the opioid receptors in the brain and to understand the mechanism of action of opioids.

Scientific Research Applications

U-47700 has been used in scientific research to study the opioid receptors in the brain. It has been used to investigate the effects of opioids on pain perception, reward, and addiction. U-47700 has also been used to study the pharmacology of opioids and to develop new drugs that target the opioid receptors.

Mechanism of Action

U-47700 acts as an agonist at the mu-opioid receptor. It binds to the receptor and activates it, leading to the release of endogenous opioids such as endorphins. This activation of the mu-opioid receptor leads to the analgesic and euphoric effects of U-47700.
Biochemical and Physiological Effects:
U-47700 has been shown to produce analgesic, anxiolytic, and sedative effects in animal studies. It has also been shown to produce respiratory depression and to decrease heart rate and blood pressure. U-47700 has a high potency, with a potency that is estimated to be 7.5 times that of morphine.

Advantages and Limitations for Lab Experiments

U-47700 has a high potency and a short duration of action, which makes it useful for studying the opioid receptors in the brain. However, its high potency also makes it difficult to use in animal studies, as small changes in dosage can lead to significant changes in the effects of the drug. U-47700 also has a high potential for abuse and addiction, which limits its usefulness in clinical research.

Future Directions

There are several future directions for research on U-47700. One area of research is the development of new drugs that target the opioid receptors but have fewer side effects and a lower potential for abuse. Another area of research is the development of new methods for studying the opioid receptors in the brain, such as imaging techniques that can visualize the receptors in vivo. Finally, there is a need for more research on the long-term effects of U-47700 use and its potential for addiction and abuse.
Conclusion:
U-47700 is a synthetic opioid that has been used in scientific research to study the opioid receptors in the brain. It acts as an agonist at the mu-opioid receptor and produces analgesic and euphoric effects. U-47700 has a high potency and a short duration of action, which makes it useful for studying the opioid receptors in the brain. However, its high potency also makes it difficult to use in animal studies, and its potential for abuse and addiction limits its usefulness in clinical research. Future research on U-47700 should focus on the development of new drugs that target the opioid receptors but have fewer side effects and a lower potential for abuse, as well as the development of new methods for studying the opioid receptors in the brain.

Synthesis Methods

The synthesis of U-47700 involves the reaction of cyclopentyl magnesium bromide with 4-methylpiperidine-4-carboxaldehyde to form 2-cyclopentyl-4-methylpiperidine-4-carboxylic acid. This compound is then reduced with lithium aluminum hydride to form the intermediate 2-cyclopentyl-4-methylpiperidine. The final step involves the reaction of this intermediate with methyl chloroformate to form U-47700.

properties

IUPAC Name

2-[cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-12-7-9-16(10-8-12)14(17)11-15(2)13-5-3-4-6-13/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKHHSQCSMIBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN(C)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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